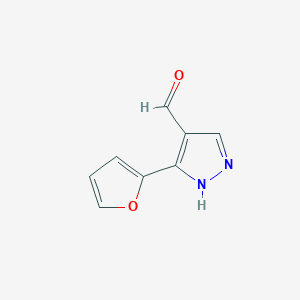

3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde

Vue d'ensemble

Description

3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a furan ring fused to a pyrazole ring with an aldehyde functional group at the 4-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of furfural with hydrazine derivatives under controlled conditions. One common method includes the cyclization of furfural hydrazone, which is formed by the condensation of furfural with hydrazine hydrate. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors that allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yields and purity of the final product, making the process more efficient and cost-effective.

Analyse Des Réactions Chimiques

Types of Reactions

3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 3-(2-Furyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(2-Furyl)-1H-pyrazole-4-methanol.

Substitution: 3-(2-Bromo-furyl)-1H-pyrazole-4-carbaldehyde or 3-(2-Nitro-furyl)-1H-pyrazole-4-carbaldehyde.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds. It is particularly valuable in creating various pyrazole derivatives, which are essential in drug development and materials science. The synthesis often employs methods such as the Vilsmeier-Haack reaction, allowing for the introduction of different functional groups to enhance biological activity .

Biological Activities

Antimicrobial Properties

Research indicates that 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde exhibits notable antimicrobial activity. It has been tested against various pathogens, including Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition of growth. The mechanism is believed to involve interference with critical biochemical processes in the target organisms, such as cell wall synthesis and protein production .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In vitro studies reveal that it effectively reduces the release of pro-inflammatory cytokines like TNF-alpha from activated immune cells, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound. For example, it has demonstrated antiproliferative effects against various cancer cell lines, including HepG2 (liver) and HeLa (cervical) cells. The following table summarizes some of these findings:

| Cell Line | Growth Inhibition (%) |

|---|---|

| HepG2 | 54.25% |

| HeLa | 38.44% |

| MCF7 | 45.30% |

The mechanism underlying its anticancer activity appears to involve the disruption of tubulin polymerization, which is crucial for mitosis, thereby inhibiting cancer cell division .

Case Studies

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound, researchers found that derivatives exhibited varying degrees of susceptibility against different bacterial strains. The compound's ability to inhibit growth was confirmed through standard disk diffusion assays, highlighting its potential as a lead compound in developing new antibiotics.

Case Study: Anti-inflammatory Model

A carrageenan-induced paw edema model was utilized to evaluate the anti-inflammatory effects of this compound. Administration resulted in a significant reduction in swelling compared to control groups, supporting its application in treating inflammatory conditions .

Mécanisme D'action

The mechanism of action of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde is largely dependent on its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the furan and pyrazole rings can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2-Furyl)acrylic acid: Another furan derivative with applications in sustainable chemical synthesis.

5-(2-Furyl)-1H-pyrazole-4-carbaldehyde: A structural isomer with similar reactivity but different biological activity.

2-(2-Furyl)-1H-pyrazole-4-carbaldehyde: A positional isomer with distinct chemical properties.

Uniqueness

3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the furan and pyrazole rings, which imparts distinct reactivity and biological activity compared to its isomers and other furan derivatives. This makes it a valuable compound for the development of novel pharmaceuticals and agrochemicals.

Activité Biologique

3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a furan ring, a pyrazole core, and an aldehyde functional group. This unique structure contributes to its reactivity and biological activity, making it a valuable compound for drug discovery and development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest moderate antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Further investigations are needed to fully characterize this activity.

- Anti-inflammatory Properties : The compound has been implicated in anti-inflammatory activity, possibly through the inhibition of cyclooxygenase enzymes (COX) . This makes it a candidate for developing anti-inflammatory drugs.

- Antitumor Activity : Some derivatives of this compound have shown significant antitumor effects. For instance, studies have reported that certain pyrazole derivatives induce apoptosis in cancer cell lines .

- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes like tyrosinase, which is crucial in melanin synthesis. This inhibition can lead to reduced melanin production, suggesting potential applications in treating hyperpigmentation disorders .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Binding Interactions : The compound binds to critical enzymes or receptors within cellular pathways, influencing various biological processes . For example, its interaction with estrogen receptors indicates potential anti-estrogenic properties.

- Cellular Effects : It affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study published in "Farmaco" explored the synthesis and antimicrobial activity of various pyrazole derivatives, including this compound. The findings indicated moderate effectiveness against selected bacterial strains, warranting further research into its antibacterial potential .

- Antitumor Activity : Research conducted by Xia et al. demonstrated that derivatives of pyrazole exhibited significant antitumor activity with IC50 values indicating effective growth inhibition in various cancer cell lines . This suggests that structural modifications could enhance the therapeutic efficacy of the parent compound.

- Enzyme Interaction Study : Investigations into the molecular mechanism revealed that this compound inhibits tyrosinase by binding to its active site, thereby reducing melanin synthesis—an important aspect for developing treatments for skin pigmentation disorders .

Propriétés

IUPAC Name |

5-(furan-2-yl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWLQMYOBOOAFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605440 | |

| Record name | 5-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61619-81-6 | |

| Record name | 5-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research paper mentions "chitosan Schiff bases". What is the relevance of 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde in this context?

A1: While the specific synthesis procedure for the chitosan Schiff bases isn't detailed in the abstract, it's highly likely that 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde acts as a key building block. Schiff bases are formed by the reaction of an aldehyde with a primary amine. Chitosan, a natural polymer derived from chitin, possesses primary amine groups. Therefore, 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde, being an aldehyde, can react with these amine groups on chitosan to form a Schiff base []. This modification with a furan-pyrazole moiety could introduce new properties to the chitosan, potentially enhancing its biological activity or facilitating the complexation with silver nanoparticles (AgNPs) as described in the paper's title.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.